MK-142 dimethanesulfonate

Description

Contextualizing MK-142 Dimethanesulfonate within Sulfonate Chemistry and Biomedical Research

This compound, identified chemically as 1,1'-(1,2-ethanediyldiimino)bis(3-(4-methoxyphenoxy)-2-propanol) dimethanesulfonate, is a salt form of a complex organic molecule belonging to the sulfonate class of compounds. nih.gov Sulfonates are characterized by the presence of a sulfonate group (R-S(=O)₂-O⁻), which imparts specific physicochemical properties such as increased solubility and stability, crucial for their application in biomedical research. nih.gov The dimethanesulfonate salt of MK-142 underscores its formulation as a stable, research-ready chemical entity. nih.gov

The broader family of ethylenediamine (B42938) derivatives, to which the parent molecule of MK-142 belongs, has been a fertile ground for pharmaceutical research due to their diverse biological activities. nih.gov These activities often stem from the core ethylenediamine structure, which can be modified to interact with various biological targets. In the context of biomedical research, MK-142 has been primarily investigated for its potential as a bioactive agent with applications in pharmaceuticals and biotechnology. nih.govontosight.ai

Overview of Early Research Trajectories and Investigational Imperatives for this compound

The initial impetus for the investigation of this compound arose from the systematic exploration of new ethylenediamine derivatives for their pharmacological effects, particularly their action on the cardiovascular system. nih.gov Early studies, dating back to the mid-1970s, were driven by the need to identify novel antiarrhythmic agents.

Research trajectories for MK-142 focused on its antiarrhythmic properties. nih.gov Scientists investigated its efficacy in various experimental models of cardiac arrhythmia. nih.gov For instance, studies demonstrated its effectiveness against digoxin-induced and aconitine-induced arrhythmias. nih.gov Notably, MK-142 was found to be particularly potent in antagonizing aconitine-induced arrhythmia. nih.gov Further investigations explored its influence on hemodynamic parameters, revealing effects on blood pressure and heart rate. nih.gov These early findings established MK-142 as a compound with significant cardiovascular activity, warranting further scientific scrutiny.

Interdisciplinary Research Landscape and Significance of this compound Studies

The study of this compound exemplifies an interdisciplinary approach, drawing from the fields of organic chemistry, pharmacology, and biochemistry.

Organic Chemistry: The synthesis and characterization of MK-142 and its derivatives are fundamental chemical endeavors. ontosight.ai The unique structure, featuring a bis(3-(4-methoxyphenoxy)-2-propanol) moiety linked by a 1,2-ethanediyldiimino group, is a product of targeted chemical design. nih.gov

Pharmacology: Pharmacological studies have been central to understanding the biological actions of MK-142. These investigations have detailed its antiarrhythmic effects, characterized its properties as a beta-receptor blocking agent, and noted its local anesthetic and spasmolytic actions. nih.govnih.gov

Biochemistry: Biochemical evaluations have sought to understand the compound's mechanism of action and its distribution in tissues. medkoo.com Research has indicated a high affinity of MK-142 for the myocardium compared to skeletal muscle, suggesting a degree of tissue specificity. medkoo.com

The significance of these studies lies in their contribution to the broader understanding of ethylenediamine derivatives as a class of bioactive compounds. The research on MK-142 has provided valuable insights into structure-activity relationships and the potential for developing new therapeutic agents. nih.govontosight.ai

Detailed Research Findings

Early pharmacological research on this compound provided specific data on its biological effects.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethylamino]-3-(4-methoxyphenoxy)propan-2-ol;methanesulfonic acid | |

| Molecular Formula | C₂₂H₃₂N₂O₆ | medkoo.com |

| Molecular Weight | 420.51 g/mol | medkoo.com |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO | |

Table 2: Early Pharmacological Profile of MK-142

| Pharmacological Effect | Observation | Source |

|---|---|---|

| Antiarrhythmic Action | Prevents digoxin-induced and aconitine-induced arrhythmias. Antagonizes adrenaline-induced arrhythmia. Weakens the toxic action of CaCl₂ on the heart. | nih.gov |

| Hemodynamic Effects | Induces transient hypotension, decreases heart rate and cardiac muscle contractility, and increases outflow index and minute volume. | nih.gov |

| Coronary Blood Flow | Did not influence coronary blood flow in isolated guinea pig or rabbit hearts. | nih.gov |

| Receptor Activity | Exhibits properties characteristic of beta-receptor blocking agents. | nih.gov |

| Other Actions | Possesses spasmolytic and locally anaesthetic action. | nih.gov |

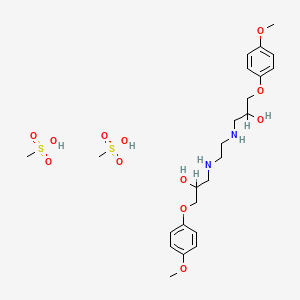

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[2-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]ethylamino]-3-(4-methoxyphenoxy)propan-2-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O6.2CH4O3S/c1-27-19-3-7-21(8-4-19)29-15-17(25)13-23-11-12-24-14-18(26)16-30-22-9-5-20(28-2)6-10-22;2*1-5(2,3)4/h3-10,17-18,23-26H,11-16H2,1-2H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNKIWCEAJHBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(CNCCNCC(COC2=CC=C(C=C2)OC)O)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962702 | |

| Record name | Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42794-63-8 | |

| Record name | MK 142 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--1,1'-(ethane-1,2-diyldiazanediyl)bis[3-(4-methoxyphenoxy)propan-2-ol] (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Mechanistic Elucidation of Mk 142 Dimethanesulfonate

Antiarrhythmic Efficacy and its Pharmacodynamic Basis for MK-142 Dimethanesulfonate

Identification and Confirmation of Antiarrhythmic Properties of this compound

This compound is a bioactive compound that has been identified as possessing notable antiarrhythmic properties. medkoo.com Early pharmacological studies on a series of ethylenediamine (B42938) derivatives highlighted MK-142 for its effects against cardiac arrhythmias. medkoo.com Research has confirmed its classification as an antiarrhythmic agent, making it a subject of interest for its potential applications in cardiovascular pharmaceutical research. ontosight.ai The core of its therapeutic potential lies in its ability to modulate cardiac rhythm, a characteristic that has been consistently observed in preclinical evaluations. medkoo.com

| Pharmacological Parameter | Observation for Ethylenediamine Derivatives (including MK-142) |

| Action | Antiarrhythmic |

| Hemodynamic Influence | Studies examined the influence on heart and some hemodynamic parameters. medkoo.com |

Tissue-Specific Distribution and Organ Affinity of this compound

Analysis of Myocardial Accumulation and High Cardiac Affinity for this compound

A key characteristic of this compound is its significant accumulation in myocardial tissue, which indicates a high affinity for the heart muscle. medkoo.com Studies involving radiolabeled MK-142 have demonstrated this preferential distribution to the heart. medkoo.com This cardiac-specific accumulation is a critical aspect of its pharmacodynamic profile, suggesting that the compound concentrates at its primary site of action. Biochemical and morphochemical evaluations in rat tissues have further substantiated the accumulation of ethylenediamine derivatives like MK-142 in the heart. medkoo.com

Comparative Distribution Patterns of this compound in Cardiac Versus Skeletal Muscle Tissues

The tissue-specific distribution of this compound becomes particularly evident when comparing its concentration in cardiac muscle to that in skeletal muscle. Research findings consistently show a relatively high content of MK-142 in the myocardium compared to its presence in skeletal muscles. medkoo.com This comparative analysis underscores the compound's strong affinity for heart tissue over other muscle types. The differential distribution is a significant finding, as it points towards a degree of tissue selectivity.

| Tissue | Relative Content of MK-142 | Implication |

| Myocardium (Heart Muscle) | High | High affinity for cardiac tissue. medkoo.com |

| Skeletal Muscle | Low (in comparison to myocardium) | Demonstrates tissue-specific distribution. medkoo.com |

Systemic Biotransformation and Elimination Pathways of this compound

The systemic fate of this compound involves metabolic processes and subsequent elimination from the body. Studies on the metabolism of 14C-labeled N, N'-bis-[3-(p-methoxyphenoxy)-2-hydroxypropyl]-ethylenediamine dimethanesulphonate (MK-142) in rats have provided insights into its absorption, distribution, and excretion. medkoo.com The primary routes of elimination for MK-142 have been identified as excretion via the kidneys, the alimentary tract, and through respiratory pathways. medkoo.com This indicates that the compound and its metabolites are cleared from the body through multiple systemic routes, involving renal, fecal, and pulmonary excretion.

Investigative Approaches to this compound Metabolism

The biotransformation of xenobiotics is a complex process designed to convert lipophilic compounds into more water-soluble metabolites that can be readily excreted. This typically involves Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver but also in other tissues.

While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, the investigation into its metabolism would follow established principles of drug metabolism research. Studies would likely involve the use of radiolabeled compounds, such as with Carbon-14 (B1195169), to trace the fate of the molecule in vivo. A 1975 study on rats utilized ¹⁴C-labelled N, N'-bis-[3-(p-methoxyphenoxy)-2-hydroxypropyl]-ethylenediamine dimethanesulphonate (MK-142) to investigate its absorption, distribution, and excretion. medkoo.com

Such investigative approaches typically include:

In vivo studies: Administration of the compound to animal models to collect and analyze urine, feces, and bile for the presence of the parent drug and its metabolites.

In vitro studies: Incubation of the drug with liver microsomes, hepatocytes, and other tissue preparations to identify the enzymes responsible for its metabolism and to characterize the resulting metabolites.

Analytical techniques: The use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to isolate, identify, and quantify metabolites.

These approaches would aim to elucidate the primary metabolic transformations that this compound undergoes, such as oxidation, hydroxylation, or conjugation reactions.

Characterization of Renal Excretion Pathways for this compound

The kidneys are a primary route for the excretion of many drugs and their metabolites from the body. Research has confirmed that MK-142 is excreted via the kidneys. medkoo.com The process of renal excretion is a combination of three main mechanisms: glomerular filtration, active tubular secretion, and passive tubular reabsorption.

| Renal Excretion Mechanism | Description |

| Glomerular Filtration | The passive process where the drug is filtered from the blood into the Bowman's capsule. This process is dependent on factors such as the drug's molecular size, charge, and protein binding. |

| Active Tubular Secretion | An active transport process occurring mainly in the proximal tubules, where carrier proteins transport drugs from the blood into the tubular fluid. This can lead to more rapid elimination than by filtration alone. |

| Passive Tubular Reabsorption | The process where the drug diffuses back from the tubular fluid into the bloodstream. This is influenced by the drug's lipid solubility and the pH of the urine, which affects its ionization state. Non-ionized, lipid-soluble drugs are more readily reabsorbed. |

The characterization of these pathways for this compound would involve studies measuring its renal clearance and comparing it to the glomerular filtration rate (GFR). If the renal clearance is greater than the GFR, it suggests the involvement of active tubular secretion. Conversely, a clearance value lower than the GFR would indicate net tubular reabsorption.

Assessment of Gastrointestinal and Respiratory Elimination Routes for this compound

In addition to renal excretion, this compound is eliminated through the gastrointestinal and respiratory systems. medkoo.com

Gastrointestinal Elimination: This primarily occurs through biliary excretion, where the drug or its metabolites are transported from the liver into the bile and then eliminated in the feces. This is a significant elimination route for larger molecules and conjugated metabolites. The assessment of this pathway involves the collection and analysis of feces following the administration of the drug.

Respiratory Elimination: The lungs can excrete volatile compounds from the blood into the expired air. The fact that MK-142 is eliminated via respiratory ways suggests that either the parent compound or a volatile metabolite is cleared through this route. medkoo.com The assessment of respiratory elimination typically involves measuring the concentration of the compound in the exhaled air.

| Elimination Route | Primary Mechanism |

| Gastrointestinal Tract | Biliary excretion of the parent drug and/or its metabolites into the feces. |

| Respiratory System | Exhalation of the volatile parent compound or its metabolites. |

Preclinical Investigations and Experimental Models for Mk 142 Dimethanesulfonate

In Vivo Pharmacological Assessments and Model Systems for MK-142 Dimethanesulfonate

The in vivo evaluation of this compound has been crucial in determining its physiological effects within a living organism. These studies have primarily utilized well-established animal models to predict its potential actions.

Utilization of Rodent Models in Evaluating this compound Actions

Rodent models, particularly rats, have been instrumental in the preclinical pharmacological assessment of this compound. These models allow for controlled studies of the compound's effects on various physiological systems. Research in this area has focused on understanding the specific actions of this compound, providing foundational data on its in vivo activity.

Methodologies for Assessing Cardiovascular and Hemodynamic Responses to this compound

To evaluate the cardiovascular and hemodynamic impact of this compound, researchers have employed sophisticated methodologies in preclinical models. In conscious rats, telemetry has been used for continuous monitoring of blood pressure and heart rate, offering insights into the compound's cardiovascular profile without the influence of anesthesia. More detailed hemodynamic studies in anesthetized animals have involved invasive techniques to measure parameters like cardiac output and vascular resistance, thereby elucidating the mechanisms behind any observed changes in blood pressure.

Advanced Metabolic and Disposition Studies of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development. Advanced studies have utilized cutting-edge techniques to trace the compound's journey through the body.

Application of Radiolabeled Tracers (e.g., 14-C) in this compound Absorption and Distribution Studies

The use of radiolabeled tracers, such as carbon-14 (B1195169) (¹⁴C), has been a cornerstone of the ADME studies for this compound. By tagging the molecule with ¹⁴C, scientists can track its absorption and distribution throughout the biological system. Following administration of [¹⁴C]this compound to animal models, the radioactivity levels in plasma, urine, and feces are measured to quantify the extent of absorption and identify the primary routes of elimination.

Analytical Techniques for Profiling Tissue Uptake and Excretion of this compound

A combination of analytical techniques has been applied to create a detailed profile of the tissue uptake and excretion of this compound. Whole-body autoradiography following the administration of the radiolabeled compound provides a visual map of its distribution across various organs and tissues. For quantitative measurements, liquid scintillation counting of individual tissue samples is performed. Furthermore, high-performance liquid chromatography (HPLC) coupled with radiometric detection is used to separate and quantify the parent compound and its metabolites, offering a comprehensive metabolic profile.

Biochemical and Morphochemical Evaluation of this compound in Biological Systems

The biochemical and morphochemical evaluation of this compound provides insights into its mechanism of action at a molecular and cellular level. These studies are essential for understanding how the compound interacts with its biological targets. In vitro assays using isolated enzymes are employed to determine the compound's inhibitory potency and selectivity, often expressed as an IC₅₀ value. While detailed public information on specific morphochemical studies is limited, such evaluations would typically involve the microscopic examination of tissues to identify any structural changes resulting from the compound's activity.

Morphological and Cellular Responses to this compound in Rat Tissues

Information regarding the specific morphological and cellular responses to this compound in rat tissues is limited in currently accessible literature. Foundational research published in the 1970s indicates that morphochemical evaluations were conducted as part of the preclinical assessment of this compound. A notable study by Noyszewska-Skibińska and colleagues in 1977, published in Materia Medica Polona, focused on the accumulation of ethylenediamine (B42938) derivatives, including MK-142, in various rat tissues. This evaluation included a morphochemical component, suggesting that tissue and cellular structures were examined to understand the effects of the compound's accumulation. However, the detailed findings of these specific histological and cellular changes are not available in the public domain.

Biochemical Markers and Correlates of this compound Activity and Accumulation

The preclinical evaluation of this compound involved the assessment of its biochemical effects and distribution in rat models. Research by Ernest K. in the Polish Journal of Pharmacology and Pharmacy in 1975 detailed the absorption, tissue distribution, and excretion of a 14-C labelled version of MK-142. This radio-labeling technique allowed for the quantitative tracking of the compound throughout the body, providing insights into its accumulation in various organs.

The studies confirmed that this compound is excreted through the kidneys, the alimentary tract, and the respiratory system. A significant finding from these preclinical investigations was the compound's high affinity for heart muscle tissue. The concentration of MK-142 was found to be considerably higher in the myocardium compared to skeletal muscles, a key indicator of its potential mechanism of action as an antiarrhythmic agent.

While these studies established the accumulation patterns and elimination pathways, specific biochemical markers that correlate with the activity of this compound are not extensively detailed in available resources. The research by Noyszewska-Skibińska et al. also included a biochemical evaluation in conjunction with their morphochemical and pharmacodynamic assessments, but the specific markers analyzed are not specified in accessible records.

Translational Aspects and Future Research Directions for Mk 142 Dimethanesulfonate

Conceptual Frameworks for Therapeutic Development Based on MK-142 Dimethanesulfonate

The unique chemical structure and properties of this compound make it a person of interest for new drug discovery and development. ontosight.ai Its high affinity for heart muscle, as indicated by its relatively high concentration in the myocardium compared to skeletal muscles, suggests a targeted application in cardiovascular medicine. medkoo.combiorbyt.com

Exploration of this compound as a Candidate for New Drug Discovery

The exploration of this compound as a new drug candidate is rooted in its demonstrated biological activity. medkoo.combiorbyt.com Research has identified it as a potent cardiomyogenic agent, capable of promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. researchgate.net This was discovered through selective modification of another known cardiomyogenic molecule, cardiogenol C. researchgate.net In these studies, MK-142 induced a strong up-regulation of the cardiac marker ANF in both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, even surpassing the activity of the original compound. researchgate.net

This cardiomyogenic activity presents a significant opportunity for developing therapies aimed at cardiac repair, particularly after events like a myocardial infarction where the regeneration of functional heart muscle is critical. researchgate.net The potential to use small molecules to guide stem cells toward a cardiac lineage is a key area of regenerative medicine. researchgate.netrsc.org

Strategic Considerations for Optimizing this compound-Derived Pharmaceutical Agents

To optimize this compound for pharmaceutical use, several strategic considerations are paramount. The development of an efficient synthesis process is a crucial first step. Researchers have reported an effective synthesis of MK-142 using continuous flow techniques, which proved superior to traditional batch reactions in both yield and reaction time. researchgate.net

Further optimization will likely involve structure-activity relationship (SAR) studies. By systematically modifying the structure of MK-142 and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for its cardiomyogenic and antiarrhythmic effects. This information is vital for designing new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The cytokine midkine (B1177420) (MK), which shares the "MK" abbreviation but is a distinct entity, has been the subject of extensive research into its signaling pathways, and similar in-depth studies would be beneficial for MK-142. frontiersin.org

Innovative Applications of this compound in Biotechnological Contexts

Beyond direct therapeutic use, the principles underlying the action of this compound can be leveraged in various biotechnological applications. ontosight.aiisa-arbor.com

Potential for Diagnostic Tool Development Leveraging this compound Principles

The high affinity of MK-142 for cardiac tissue could be exploited in the development of novel diagnostic tools. medkoo.combiorbyt.com For instance, by attaching a detectable label (e.g., a fluorescent dye or a radioisotope) to the MK-142 molecule, it could potentially be used as a probe for imaging cardiac tissue or identifying areas of cardiac stress or damage. While distinct from MK-142, the development of diagnostic tools based on specific molecular interactions is a well-established field. ebay.com

Role of this compound in Biomarker Identification Strategies

The ability of MK-142 to promote the differentiation of cardiac progenitor cells suggests it could be a valuable tool in biomarker identification strategies. researchgate.net By treating cell cultures with MK-142, researchers can study the molecular changes that occur during cardiomyocyte differentiation. This can lead to the discovery of new biomarkers associated with cardiac development and disease. researchgate.netnih.gov These biomarkers could then be used for earlier and more accurate diagnosis of cardiac conditions. The cytokine midkine (MK) has already been identified as a significant biomarker in various diseases, including cancer, highlighting the potential for such molecules. nih.govpremierscience.comamegroups.org

Prospects for this compound Integration into Medical Technology

The integration of this compound into medical technology represents a promising frontier. ontosight.ainih.gov Its properties could be harnessed in the development of advanced therapeutic and diagnostic platforms. nih.govmdpi.comresearchgate.net

For example, MK-142 could be incorporated into biomaterials used for tissue engineering of cardiac patches. These patches, seeded with stem cells, could be implanted into damaged hearts to promote regeneration. The presence of MK-142 in the biomaterial scaffold would create a microenvironment that encourages the differentiation of the stem cells into functional cardiomyocytes. researchgate.net

Furthermore, the development of AI and machine learning algorithms could be used to analyze the large datasets generated from studies involving MK-142, leading to a deeper understanding of its mechanisms of action and facilitating the design of more effective therapies. nih.gov

Research into this compound for Biosensor Technologies

The potential utility of this compound in biosensor technologies is a growing area of scientific inquiry. ontosight.ai Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. nih.gov The inherent properties of this compound could be leveraged for the development of novel biosensing platforms. ontosight.ai

Current research is exploring the integration of various materials to enhance biosensor sensitivity and specificity. nih.gov The unique structure of this compound, a bis(3-(4-methoxyphenoxy)-2-propanol) moiety linked by a 1,2-ethanediyldiimino group with a dimethanesulfonate salt, may offer advantages in this context. ontosight.ai For instance, its functional groups could serve as anchoring points for immobilization onto transducer surfaces, a critical step in biosensor fabrication. Furthermore, its stability could contribute to the development of more robust and reliable biosensors with a longer operational lifespan.

Table 1: Potential Roles of this compound in Biosensor Components

| Biosensor Component | Potential Function of this compound |

| Bioreceptor Layer | Could be functionalized to selectively bind to target analytes. |

| Transducer Interface | May enhance signal transduction through its electrochemical properties. |

| Matrix Material | Its stability could contribute to the longevity of the biosensor. |

This table is generated based on the potential applications of chemical compounds in biosensor development and the known properties of this compound.

Considerations for this compound in the Development of Implantable Devices

The application of new materials in implantable devices necessitates a thorough evaluation of their biocompatibility and long-term stability within the physiological environment. While specific studies on this compound for implantable devices are not extensively documented in publicly available literature, general principles of material science and biocompatibility provide a framework for its consideration.

The chemical structure of this compound would be a primary determinant of its interaction with biological tissues. ontosight.ai Any potential for leaching of the dimethanesulfonate salt or degradation of the parent compound would need to be rigorously assessed to prevent adverse tissue reactions. The surface properties of any device incorporating this compound would also be critical in determining its biocompatibility, influencing protein adsorption and cellular interactions at the implant-tissue interface.

Table 2: Key Considerations for this compound in Implantable Devices

| Consideration | Relevance to this compound |

| Biocompatibility | Assessment of tissue response to the compound and its potential metabolites. |

| Biodegradation | Understanding the long-term stability and degradation products within the body. |

| Mechanical Properties | Evaluation of its suitability for the intended implantable device's function. |

| Sterilization | Ensuring the chosen sterilization method does not alter the compound's structure or properties. |

This table outlines general considerations for any new material being evaluated for use in implantable medical devices.

Challenges and Opportunities in the Academic-Industrial Translation of this compound Research

The translation of promising academic research on compounds like this compound into commercially viable industrial applications is a complex process fraught with challenges and opportunities. A significant hurdle is the "valley of death," the gap between early-stage, publicly funded research and later-stage, privately funded development.

Challenges:

Funding: Securing adequate funding for translational research, which is often perceived as high-risk by investors, can be difficult.

Regulatory Hurdles: Navigating the stringent regulatory pathways for new medical materials and devices requires significant expertise and resources.

Scalability: Transitioning from laboratory-scale synthesis to large-scale, cost-effective manufacturing can present considerable chemical and engineering challenges.

Intellectual Property: Establishing clear intellectual property rights is crucial for attracting industrial partners and investment.

Opportunities:

Academic-Industrial Partnerships: Collaborative efforts between academic institutions and industrial partners can bridge the funding and expertise gap. nih.govnih.gov Such partnerships can leverage the innovative research from academia and the development and commercialization capabilities of industry. nih.govnih.gov

Government Initiatives: Various government programs and funding opportunities are designed to support translational research and facilitate the movement of new technologies from the lab to the market. nih.govnih.gov

Unmet Medical Needs: The demand for more advanced and effective medical technologies, including biosensors and implantable devices, creates a market opportunity for innovative compounds like this compound.

Q & A

(Basic) What analytical methods are recommended for confirming the structural integrity and purity of MK-142 dimethanesulfonate in synthetic batches?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H/13C NMR to confirm structural features (e.g., methanesulfonate groups, ethylenediamine backbone). 2D techniques like COSY and HMBC resolve complex coupling patterns and verify connectivity .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV/ELSD detection to assess purity (>98% threshold). Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for peak resolution.

- Mass Spectrometry (MS): LC-MS (ESI+) validates molecular weight (e.g., expected [M+H]+ ion for C18H30N2O8S2: 467.1 Da).

(Basic) What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods for weighing and processing; install local exhaust ventilation to limit airborne exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Conduct regular airborne monitoring (OSHA PEL guidelines) .

- Emergency Preparedness: Maintain eyewash stations and showers. Train personnel on SDS sections 4 (first-aid) and 6 (accidental release measures) .

(Advanced) How should researchers design experiments to address discrepancies in MK-142’s tissue distribution profiles across preclinical models?

Methodological Answer:

- Dual Radiolabeling: Use 14C-labeled MK-142 for parent compound tracking and 3H-labeled analogs to differentiate metabolites. Perform autoradiography in rodents vs. non-rodents to identify species-specific distribution patterns .

- Tissue Homogenate Analysis: Validate extraction efficiency (>90%) from myocardial and skeletal muscle tissues using LC-MS/MS. Normalize data to tissue weight and plasma AUC ratios.

- Statistical Reconciliation: Apply mixed-effects modeling to account for inter-species variability in cardiac uptake. Replicate findings in ex vivo perfused heart models .

(Advanced) What methodological considerations are critical when establishing MK-142’s myocardial affinity in pharmacokinetic studies?

Methodological Answer:

- Sampling Timepoints: Collect terminal blood/tissue samples at Tmax (5–30 minutes post-IV in rats) to capture peak myocardial concentrations .

- Binding Assays: Use saturation binding with isolated cardiac membranes to calculate Bmax and Kd. Compare with skeletal muscle receptors to confirm specificity.

- Proteomic Profiling: Identify cardiac-specific binding partners (e.g., ion channels) via comparative proteomics of MK-142-treated vs. control tissues .

(Basic) What in vitro models are appropriate for preliminary evaluation of MK-142’s pharmacological activity?

Methodological Answer:

- Primary Cardiomyocyte Cultures: Assess calcium flux modulation using fluorescent dyes (e.g., Fluo-4 AM). Dose-response curves (0.1–100 µM) with positive controls (e.g., verapamil) .

- Isolated Perfused Heart Models: Measure coronary flow rate changes under MK-142 perfusion. Validate target engagement via Western blot (e.g., phospholamban phosphorylation) .

(Advanced) How can researchers optimize experimental conditions to minimize MK-142 degradation during long-term stability studies?

Methodological Answer:

- Forced Degradation Studies: Expose MK-142 to pH extremes (1–13), heat (40–60°C), and oxidants (H2O2). Monitor degradation products via HPLC-UV .

- Lyophilization: Formulate with cryoprotectants (e.g., mannitol) to enhance solid-state stability. Use Arrhenius modeling to predict shelf-life at 25°C .

- Light Sensitivity Testing: Store aliquots in amber vials under UV/vis light; compare degradation kinetics with dark controls .

Key Data from Preclinical Studies (Rats):

| Parameter | Observation () |

|---|---|

| Blood Retention | ~5% of dose at 5 minutes post-IV |

| Myocardial Uptake | Higher than skeletal muscle (exact ratio pending validation) |

| Excretion Pathway | Primarily renal (14C-labeled metabolites detected in urine) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.